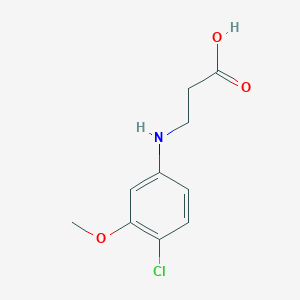
Methyl 3-(4-methylquinolin-6-yl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(4-methylquinolin-6-yl)propanoate is a chemical compound with the molecular formula C14H15NO2 and a molecular weight of 229.27 g/mol . This compound is an ester, which is a class of organic compounds derived from carboxylic acids and alcohols. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents .
Métodos De Preparación
The synthesis of Methyl 3-(4-methylquinolin-6-yl)propanoate typically involves the esterification reaction between 4-methylquinoline-6-carboxylic acid and methanol in the presence of an acid catalyst. The reaction conditions usually include refluxing the mixture to facilitate the esterification process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Análisis De Reacciones Químicas
Methyl 3-(4-methylquinolin-6-yl)propanoate can undergo various chemical reactions, including:
Hydrolysis: In the presence of a strong acid or base, the ester can be hydrolyzed to yield 4-methylquinoline-6-carboxylic acid and methanol.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common reagents and conditions used in these reactions include acids, bases, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Methyl 3-(4-methylquinolin-6-yl)propanoate has various applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: It may serve as a precursor for the development of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound’s unique properties make it valuable in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of Methyl 3-(4-methylquinolin-6-yl)propanoate involves its interaction with specific molecular targets and pathways. As an ester, it can be hydrolyzed by esterases, releasing the active 4-methylquinoline-6-carboxylic acid, which can then interact with various biological targets. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Methyl 3-(4-methylquinolin-6-yl)propanoate can be compared with other similar compounds, such as:
Ethyl 3-(4-methylquinolin-6-yl)propanoate: Similar structure but with an ethyl group instead of a methyl group.
Methyl 3-(4-chloroquinolin-6-yl)propanoate: Similar structure but with a chloro group instead of a methyl group.
Methyl 3-(4-methylquinolin-6-yl)butanoate: Similar structure but with an additional carbon in the ester chain.
These compounds share similar chemical properties but may exhibit different reactivity and applications due to the variations in their structures .
Propiedades
Fórmula molecular |
C14H15NO2 |
|---|---|
Peso molecular |
229.27 g/mol |
Nombre IUPAC |
methyl 3-(4-methylquinolin-6-yl)propanoate |
InChI |
InChI=1S/C14H15NO2/c1-10-7-8-15-13-5-3-11(9-12(10)13)4-6-14(16)17-2/h3,5,7-9H,4,6H2,1-2H3 |
Clave InChI |
CJCCIYGXJOUXEH-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C=C(C=CC2=NC=C1)CCC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-ethylazetidin-2-one](/img/structure/B11876506.png)
![N-[tert-Butyl(dimethyl)silyl]-3-methyl-1,2-thiazol-5-amine](/img/structure/B11876509.png)





![3-(4-Fluorophenyl)-4,5,6,7-tetrahydrobenzo[D]isoxazol-5-amine](/img/structure/B11876555.png)

![7-Nitro-1H-pyrazolo[4,3-c]quinolin-3(2H)-one](/img/structure/B11876562.png)

